Ethyl viologen diperchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

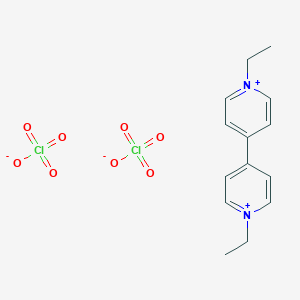

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDMKDAPWJPEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583631 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36305-51-8 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl viologen diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Redox States of Ethyl Viologen Diperchlorate

Ethyl viologen diperchlorate, a member of the viologen family of organic compounds, is a subject of significant interest in materials science and electrochemistry.[1][2] Its notoriety stems from its pronounced electrochromic properties—the ability to change color reversibly when a voltage is applied.[3][4] This characteristic makes it a prime candidate for applications in smart windows, low-power displays, and electrochemical sensors.[1][2][3] The functionality of this compound is fundamentally rooted in its capacity to exist in multiple, distinct redox states.[3][5][6]

This guide provides a detailed exploration of the redox chemistry of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The Three Reversible Redox States

Viologens, as a class of compounds, are characterized by their ability to exist in three stable and reversible redox states: a dication, a radical cation, and a neutral form.[3][5][7] The transition between these states involves single-electron transfer reactions and is accompanied by dramatic changes in the molecule's optical properties.[3][8]

-

Dication (EV²⁺) : The most stable form of ethyl viologen is its dicationic state (EV²⁺).[3][4] In this fully oxidized state, the compound is typically colorless as it does not absorb light in the visible spectrum.[3][8] It consists of a 1,1'-diethyl-4,4'-bipyridinium (B1609009) dication and two perchlorate (B79767) (ClO₄⁻) anions.[3]

-

Radical Cation (EV•⁺) : Upon the application of a negative potential, the dication undergoes a one-electron reduction to form the radical cation (EV•⁺).[3][9] This species is an intensely colored, stable organic radical.[7] The delocalization of the radical electron across the bipyridinium system results in strong light absorption, giving the compound a distinct blue or violet color.[3][7] Spectroscopic analysis shows a strong absorption peak for the ethyl viologen radical cation around 605-608 nm.[7][10]

-

Neutral (EV⁰) : A second one-electron reduction converts the radical cation into the neutral species (EV⁰).[3][9] This fully reduced state is also typically colored, though its stability and solubility can differ from the other states, particularly in aqueous solutions where it may be water-insoluble.[5][7]

The reversible nature of these redox transformations is the cornerstone of the electrochromic applications of this compound.[1]

Quantitative Redox Potential Data

The transitions between the redox states occur at specific electrochemical potentials. These potentials are typically measured using cyclic voltammetry and are a critical parameter for designing electrochemical devices. The table below summarizes the redox potentials for this compound as reported in an electrochemical study.

| Redox Transition | Reduction Peak Potential (V) | Oxidation Peak Potential (V) | Reference Electrode |

| EV²⁺ + e⁻ ↔ EV•⁺ | -0.48 | -0.38 | Ag/AgCl/KCl |

| EV•⁺ + e⁻ ↔ EV⁰ | -0.94 | -0.80 | Ag/AgCl/KCl |

| Table 1: Summary of redox potentials for this compound. Data sourced from a cyclic voltammetry study conducted in a DMF and ionic liquid electrolyte. |

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the principal analytical technique used to investigate the redox behavior of this compound.[3][11] It provides information about the redox potentials and the electrochemical reversibility of the electron transfer reactions.

Objective: To determine the reduction and oxidation potentials of the EV²⁺/EV•⁺ and EV•⁺/EV⁰ redox couples.

Materials & Equipment:

-

This compound salt

-

Electrolyte solution: A common system uses 10 mM of this compound dissolved in a mixture of N,N-dimethylformamide (DMF) and an ionic liquid such as 1-Ethyl-3-methylimidazolium bis-(trifluoromethylsulfonyl)-imide.

-

Electrochemical cell with a three-electrode setup:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl/KCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Potentiostat

Methodology:

-

Solution Preparation: Prepare a 10 mM solution of this compound in the chosen electrolyte. Ensure all components are free of oxygen, typically by purging the solution with an inert gas like nitrogen or argon.

-

Cell Assembly: Assemble the three-electrode electrochemical cell, ensuring the working electrode is polished and clean. The electrodes are immersed in the prepared solution.

-

Parameter Setup: Program the potentiostat for the CV experiment. Key parameters include:

-

Potential Range: A range sufficient to observe both reduction events, for example, from +0.2 V to -1.2 V.

-

Scan Rate: A slow scan rate, such as 2 mV/s, is often used for clear peak resolution.

-

Number of Cycles: Typically 1-3 cycles are sufficient for characterization.

-

-

Data Acquisition: Initiate the voltage scan. The potentiostat sweeps the potential of the working electrode linearly with time to a set vertex potential and then reverses the sweep direction. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The resulting plot, a cyclic voltammogram, will show cathodic (reduction) and anodic (oxidation) peaks. The peak potentials correspond to the formal redox potentials of the transitions, as summarized in Table 1. The separation between the anodic and cathodic peaks for a given redox couple provides insight into the reversibility of the reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 36305-51-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 6. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [1607.04495] In-situ spectroscopic studies of viologen based electrochromic device [arxiv.org]

- 9. Viologen - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, a member of the viologen family of redox-active compounds. This document details the chemical properties, a complete synthesis protocol, and characterization data for this compound, which is of significant interest in various research fields, including electrochemistry, materials science, and biological systems.

Compound Overview

1,1'-Diethyl-4,4'-bipyridinium diperchlorate, also known as ethyl viologen diperchlorate, is a quaternary ammonium (B1175870) salt derived from 4,4'-bipyridine (B149096). Its structure, characterized by a bipyridinium core with ethyl groups attached to the nitrogen atoms and two perchlorate (B79767) counter-ions, imparts unique redox properties, allowing it to exist in multiple stable oxidation states. This characteristic makes it a valuable component in the development of electrochromic devices, redox indicators, and as an electron mediator in biological and chemical systems.

Table 1: Physicochemical Properties of 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate [1][2][3][4][5]

| Property | Value |

| Chemical Formula | C₁₄H₁₈Cl₂N₂O₈ |

| Molecular Weight | 413.21 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 270 °C (decomposes) |

| Solubility | Soluble in water |

| CAS Number | 36305-51-8 |

Synthesis Protocol

The synthesis of 1,1'-diethyl-4,4'-bipyridinium diperchlorate is a two-step process. The first step involves the quaternization of 4,4'-bipyridine with an ethylating agent to form the 1,1'-diethyl-4,4'-bipyridinium dihalide salt. The second step is an anion exchange reaction to replace the halide ions with perchlorate ions.

Step 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide

This step follows a classical Menshutkin reaction, a nucleophilic substitution where the nitrogen atoms of the 4,4'-bipyridine attack the electrophilic carbon of an ethylating agent, such as bromoethane (B45996).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of 4,4'-bipyridine in 20 mL of a suitable solvent such as acetonitrile (B52724) or dimethylformamide.

-

Add a molar excess (approximately 2.5 to 3 equivalents) of bromoethane to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a precipitate of 1,1'-diethyl-4,4'-bipyridinium dibromide will form.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the 1,1'-diethyl-4,4'-bipyridinium dibromide intermediate.

Diagram 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide

Caption: Reaction workflow for the synthesis of the dibromide intermediate.

Step 2: Anion Exchange to 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate

The dibromide salt is converted to the diperchlorate salt by reacting it with a source of perchlorate ions, typically a soluble perchlorate salt like sodium perchlorate. The lower solubility of the diperchlorate salt in the reaction medium drives the reaction to completion.

Experimental Protocol:

-

Dissolve the dried 1,1'-diethyl-4,4'-bipyridinium dibromide in a minimum amount of hot deionized water.

-

In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate.

-

Slowly add the sodium perchlorate solution to the solution of the dibromide salt with continuous stirring.

-

A white precipitate of 1,1'-diethyl-4,4'-bipyridinium diperchlorate will form immediately.

-

Allow the mixture to stir at room temperature for a few hours to ensure complete precipitation.

-

Cool the mixture in an ice bath.

-

Collect the white solid by vacuum filtration.

-

Wash the product thoroughly with cold deionized water to remove any residual sodium bromide and sodium perchlorate.

-

Dry the final product under vacuum over a desiccant.

Diagram 2: Anion Exchange Reaction

Caption: Workflow for the conversion to the diperchlorate salt.

Characterization Data

The identity and purity of the synthesized 1,1'-diethyl-4,4'-bipyridinium diperchlorate can be confirmed by various analytical techniques.

Table 2: Spectroscopic Data for 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate [1][6]

| Technique | Observed Signals/Bands |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the aromatic protons of the bipyridinium core are expected. |

| ¹³C NMR | Resonances for the ethyl carbons and the aromatic carbons of the bipyridinium system are expected. |

| Infrared (IR) | Characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic rings, and a strong, broad band for the perchlorate anion (around 1100 cm⁻¹) are anticipated. |

| Raman Spectroscopy | Characteristic vibrational modes for the bipyridinium core and the perchlorate anion can be observed. |

Note: Specific chemical shifts in NMR spectra are dependent on the solvent used.

Safety Considerations

-

Perchlorate Warning: Perchlorate salts are strong oxidizing agents and can be explosive, especially when heated or in contact with organic materials. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid grinding or subjecting the material to shock.

-

Alkylating Agents: Bromoethane is a toxic and flammable alkylating agent. All manipulations should be carried out in a well-ventilated fume hood.

-

General Handling: Standard laboratory safety practices should be followed throughout the synthesis.

Logical Relationship of Synthesis

The synthesis follows a logical progression from readily available starting materials to the desired product through two distinct and well-established reaction types.

Diagram 3: Logical Flow of Synthesis

Caption: Overall logical progression of the synthesis and characterization.

This guide provides a foundational understanding and a practical framework for the synthesis of 1,1'-diethyl-4,4'-bipyridinium diperchlorate. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific applications.

References

- 1. This compound | C14H18Cl2N2O8 | CID 16212420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unsupported service [rosescientific.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium perchlorate [sobekbio.com]

- 6. This compound(36305-51-8) 1H NMR spectrum [chemicalbook.com]

Chemical structure and properties of ethyl viologen diperchlorate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen diperchlorate, with the systematic name 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a well-studied organic salt belonging to the viologen family. Viologens are derivatives of 4,4'-bipyridine (B149096) and are renowned for their pronounced electrochromic and redox properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and electrochemical behavior of this compound, tailored for professionals in research and development.

Chemical Structure and Physicochemical Properties

This compound consists of a central 1,1'-diethyl-4,4'-bipyridinium dication, where the two nitrogen atoms of the 4,4'-bipyridine core are quaternized with ethyl groups. This dication is ionically bonded with two perchlorate (B79767) anions (ClO₄⁻). The chemical structure and key properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 1,1'-Diethyl-4,4'-bipyridinium diperchlorate |

| CAS Number | 36305-51-8 |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₈ |

| Molecular Weight | 413.21 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 270 °C (decomposes)[1] |

| Solubility in Water | 2.5% |

| SMILES String | CC[n+]1ccc(cc1)-c2cc--INVALID-LINK--cc2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

| InChI Key | HTNDMKDAPWJPEX-UHFFFAOYSA-L |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 4,4'-bipyridine with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the 1,1'-diethyl-4,4'-bipyridinium dihalide. The second step is an anion exchange reaction, where the halide anions are replaced by perchlorate anions, often by reacting the dihalide salt with a perchlorate salt like sodium perchlorate.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dihalide

-

4,4'-Bipyridine is dissolved in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide.

-

An excess of an ethylating agent (e.g., ethyl bromide or ethyl iodide) is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The resulting precipitate, 1,1'-diethyl-4,4'-bipyridinium dihalide, is collected by filtration, washed with a solvent in which it is sparingly soluble (e.g., diethyl ether), and dried under vacuum.

Step 2: Anion Exchange to Form Diperchlorate Salt

-

The synthesized 1,1'-diethyl-4,4'-bipyridinium dihalide is dissolved in a minimal amount of a suitable solvent, such as water or ethanol.

-

A saturated aqueous solution of a perchlorate salt (e.g., sodium perchlorate or magnesium perchlorate) is added dropwise to the solution.

-

The this compound, being less soluble, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water to remove any remaining halide salts, and then dried under vacuum.

Electrochemical Properties and Electrochromism

A defining characteristic of this compound is its ability to undergo reversible one-electron reduction steps, leading to distinct color changes. This phenomenon is known as electrochromism.[2] The ethyl viologen dication (EV²⁺) is colorless. Upon the first reduction, it forms a stable, intensely colored blue-violet radical cation (EV•⁺). A second reduction yields the neutral species (EV⁰), which is often yellow or reddish-brown and can be unstable.

Table 2: Redox States and Spectroscopic Properties of Ethyl Viologen

| Redox State | Formula | Color | Absorption Maxima (λmax) |

| Dication | EV²⁺ | Colorless | - |

| Radical Cation | EV•⁺ | Blue-Violet | ~396 nm, ~606 nm |

| Neutral Species | EV⁰ | Yellow/Brown | - |

The redox potentials for these transitions are crucial for designing electrochemical devices. While the exact values can vary with the solvent, supporting electrolyte, and reference electrode, representative values have been reported. For instance, a normal potential of -0.449 V (vs. the normal hydrogen electrode) has been cited for the first reduction of ethyl viologen.[3] In another study involving an electrochromic device, the reduction of this compound in the presence of diethyl ferrocene (B1249389) was observed to occur at about 0.4 V.[4]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to investigate the redox behavior of electroactive species like this compound.

-

Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a deoxygenated solvent (e.g., acetonitrile, dimethylformamide, or water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate or lithium perchlorate).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and back. The resulting current is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer processes.

-

Data Analysis: The resulting voltammogram reveals the potentials at which the redox reactions occur (peak potentials) and provides information about the reversibility and kinetics of the electron transfer.

Crystallographic Data

A search of the available literature did not yield specific single-crystal X-ray diffraction data for 1,1'-diethyl-4,4'-bipyridinium diperchlorate. However, crystallographic data for the closely related compound, 1,1'-dimethyl-4,4'-bipyridinium bis(perchlorate), provides valuable insight into the likely crystal structure.

Table 3: Crystallographic Data for 1,1'-Dimethyl-4,4'-bipyridinium bis(perchlorate) [5]

| Parameter | Value |

| Formula | C₁₂H₁₄N₂²⁺ · 2ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.7874 (13) Å |

| b | 8.8352 (19) Å |

| c | 15.125 (3) Å |

| β | 96.972 (3)° |

| Volume | 767.7 (3) ų |

| Z | 2 |

It is anticipated that this compound would exhibit a similar packing arrangement, with the dicationic organic molecules and perchlorate anions held together by electrostatic interactions and hydrogen bonding.

Applications

The unique electrochemical and optical properties of this compound make it a valuable material in various fields of research and technology:

-

Electrochromic Devices: Its reversible color change upon application of a voltage is utilized in smart windows, anti-glare mirrors, and low-power displays.

-

Redox Indicators: The distinct colors of its redox states make it a useful indicator in chemical and biochemical reactions.

-

Electron Mediators: It can act as an electron shuttle in various electrochemical and photochemical processes.

-

Sensors: Its redox properties can be harnessed for the development of electrochemical sensors.

-

Energy Storage: It has been investigated as a component in redox flow batteries and supercapacitors.

Conclusion

This compound is a versatile and important compound with a rich electrochemical behavior. Its defining characteristic of electrochromism, coupled with its straightforward synthesis, has led to its widespread use in fundamental research and various technological applications. This guide has provided a comprehensive overview of its chemical structure, properties, and experimental considerations, offering a valuable resource for scientists and researchers. Further investigations into its solid-state structure and the optimization of its performance in various devices remain active areas of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 36305-51-8 | Benchchem [benchchem.com]

- 3. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethyl viologen diperchlorate mechanism of electrochromism.

An In-depth Technical Guide to the Electrochromism of Ethyl Viologen Diperchlorate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (EV(ClO₄)₂) is a salt belonging to the viologen family of organic compounds, which are derivatives of 4,4'-bipyridine.[1] Its chemical name is 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate.[1] Viologens are renowned for their pronounced electrochromism, a phenomenon characterized by a reversible color change upon the application of an electrical potential.[1][2] This property stems from their ability to exist in multiple stable redox states, each with a distinct optical absorption spectrum.[3] The dicationic form (EV²⁺) of ethyl viologen is colorless, but upon a one-electron reduction, it forms a stable and intensely colored radical cation (EV•⁺), which is typically a vibrant blue or violet.[1][4] This reversible and high-contrast optical switching makes this compound a material of significant interest for a range of applications, including smart windows, low-power displays, anti-glare mirrors, and electrochemical sensors.[1][5] This guide provides a detailed technical overview of the core mechanism, quantitative performance metrics, and experimental protocols associated with the electrochromism of this compound.

The Core Mechanism of Electrochromism

The electrochromic behavior of this compound is fundamentally governed by reversible redox reactions. The molecule can accept two successive electrons, transitioning between three primary redox states: a dication, a radical cation, and a neutral species.[3]

-

Dication (EV²⁺): In its stable, oxidized state, ethyl viologen exists as a dication. In this form, the molecule is typically colorless or has a slight yellow appearance in powder form, as it does not absorb light in the visible spectrum.[1][4]

-

Radical Cation (EV•⁺): Upon the application of a negative potential, the dication undergoes a reversible one-electron reduction to form a radical cation. This species is intensely colored (blue/violet) due to a strong optical absorption in the 550-610 nm range.[3][6] The stability of this radical is a key factor in the utility of viologens for electrochromic devices.

-

Neutral Species (EV⁰): A second one-electron reduction can occur at a more negative potential, converting the radical cation into a neutral species. This form is also colored, often reported as brown or yellow-brown, but is generally less stable than the radical cation.[7][8]

The primary electrochromic transition used in most devices is the reversible reaction between the dication and the radical cation:

EV²⁺ (Colorless) + e⁻ ⇌ EV•⁺ (Blue/Violet)

This reaction is highly reversible and forms the basis for the color switching in ethyl viologen-based devices.[2] The perchlorate (B79767) (ClO₄⁻) anions in the salt act as charge-balancing counter-ions and contribute to the electrochemical stability of the system.[4]

Side Reactions: Radical Cation Dimerization

A potential side reaction that can affect the performance and long-term stability of viologen-based electrochromic devices is the dimerization of the radical cations.[3] Two radical cations (EV•⁺) can associate to form a dimer ((EV•⁺)₂), a species which may have different optical properties and can sometimes lead to irreversible film formation on the electrode surface, causing device degradation.[3][9] This dimerization is more pronounced in aqueous solutions and can be mitigated by using organic solvents or by incorporating bulky substituents onto the viologen structure to create steric hindrance.[3]

Quantitative Performance Data

The performance of an electrochromic material is assessed by several key metrics. The following tables summarize reported quantitative data for this compound from various sources. Note that values can vary significantly based on the specific device architecture, electrolyte composition, and measurement conditions.

Table 1: Electrochemical and Optical Properties

| Property | Value | Conditions / Notes | Reference(s) |

| First Redox Potential (E¹) | -0.449 V | vs. NHE, at 30°C | [10] |

| -0.62 V | vs. Glassy Carbon Electrode, in 0.1 M aqueous KCl | [11] | |

| -0.48 V | vs. Ag/AgCl/KCl, in DMF + Ionic Liquid | ||

| ~0.4 V | Combined redox peak with ferrocene (B1249389) couple | [12][13] | |

| Second Redox Potential (E²) | -0.89 V | vs. Glassy Carbon Electrode, in 0.1 M aqueous KCl | [11] |

| λmax of Radical Cation (EV•⁺) | ~608 nm | [3] | |

| 605-606 nm | [6] | ||

| 396 nm | Secondary absorption peak | [6] | |

| Color of Redox States | EV²⁺: ColorlessEV•⁺: Blue/VioletEV⁰: Brown / Yellow-Brown | [1][7][8] |

Table 2: Electrochromic Device Performance Metrics

| Metric | Value | Conditions / Notes | Reference(s) |

| Coloration Efficiency (CE) at ~600nm | 533 cm²/C | Device with Prussian blue counter electrode | |

| 92.82 cm²/C | Polymer gel device (visible region) | [12][14] | |

| 105.4 - 146.2 cm²/C | Ionic liquid-based device | [15] | |

| Switching Time (Coloration) | ~2 s | ||

| 7 s | [16] | ||

| 63 s | Non-polymerized gel device | [13] | |

| Switching Time (Bleaching) | ~2 s | ||

| 8 s | [16] | ||

| 60 s | Non-polymerized gel device | [13] | |

| Transmittance Modulation (ΔT) | 58% at 605 nm | ||

| ~40% at 610 nm | [15] | ||

| 83.6% at 606 nm | From 84.58% (bleached) to 1.01% (colored) | [7] | |

| Cycling Stability | > 10,000 cycles | Device using ferrocene as anodic compound | [1] |

| > 2,000 cycles | Polymerized gel device | [12][13] | |

| 94.8% of ΔT retained after 1000 cycles | [15] |

Experimental Protocols

This section outlines generalized methodologies for the synthesis of this compound and the fabrication and characterization of a typical electrochromic device.

Synthesis of this compound

The synthesis is typically a two-step process.[1][4]

-

Quaternization of 4,4'-Bipyridine:

-

4,4'-Bipyridine is reacted with an excess of an ethylating agent, such as ethyl iodide or ethyl bromide.

-

The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or acetone (B3395972) under reflux for several hours to a day.

-

This reaction, a type of Menschutkin reaction, results in the formation of 1,1'-diethyl-4,4'-bipyridinium diiodide (or dibromide), which precipitates from the solution.

-

The crude product is filtered, washed with the solvent, and dried.

-

-

Anion Exchange:

-

The resulting dihalide salt is dissolved in a minimal amount of water or a water/ethanol mixture.

-

A saturated aqueous solution of a perchlorate salt, such as sodium perchlorate (NaClO₄) or lithium perchlorate (LiClO₄), is added dropwise.

-

The much lower solubility of this compound in water causes it to precipitate out of the solution.

-

The white precipitate is collected by filtration, washed thoroughly with deionized water to remove residual halide and sodium/lithium salts, and then dried under vacuum.

-

Fabrication of a Solid-State Electrochromic Device

A common laboratory-scale device is a sandwich-cell configuration.

-

Preparation of the Electrochromic Gel:

-

An electrochromic solution is prepared by dissolving this compound and a complementary redox species (anodic material), such as a 1,1'-disubstituted ferrocene derivative, in a solvent like propylene (B89431) carbonate.[7][12]

-

A polymer matrix, such as poly(ethylene oxide) (PEO) or Bisphenol-A glycerolate diacrylate (BPA), is added to the solution.[2][6] A photoinitiator may be required if the polymer is to be UV-cured.[7]

-

The mixture is stirred, sometimes with gentle heating, to achieve a homogeneous, viscous gel. A typical formulation involves mixing 4 wt.% this compound and 5 wt.% PEO in acetonitrile.[6]

-

-

Device Assembly:

-

Two transparent conductive oxide (TCO) coated glass or plastic substrates (e.g., Indium Tin Oxide, ITO, or Fluorine-doped Tin Oxide, FTO) are cleaned thoroughly.

-

A small amount of the electrochromic gel is deposited onto the conductive side of one substrate.

-

The second substrate is placed on top, conductive side down, to sandwich the gel. Spacers (e.g., polymer beads or tape) are often used to control the thickness of the gel layer and prevent short-circuiting.

-

The device is then sealed around the edges with a non-conductive epoxy, leaving small areas of the TCO substrates exposed for electrical contacts. If a UV-curable polymer was used, the device is exposed to UV light to solidify the gel.

-

Characterization Methods

-

Cyclic Voltammetry (CV):

-

Purpose: To determine the redox potentials and assess the electrochemical reversibility of the viologen.

-

Setup: A three-electrode cell is used, with the electrochromic device's TCO as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Procedure: A potential is swept between defined limits (e.g., +1.0 V to -1.0 V) at a specific scan rate (e.g., 50 mV/s). The resulting current is measured. The reduction and oxidation peaks for EV²⁺/EV•⁺ and EV•⁺/EV⁰ will be observed.

-

-

Spectroelectrochemistry:

-

Purpose: To correlate the electrochemical changes with optical absorption changes in real-time.

-

Setup: The electrochromic device is placed in the light path of a UV-Vis spectrophotometer. A potentiostat is connected to the device to control the applied potential.[17][18]

-

Procedure: A series of potentials are applied to the device (either stepped or swept), and an absorption spectrum is recorded at each potential. This allows for the direct observation of the appearance and disappearance of the characteristic absorption bands of the radical cation (e.g., at ~608 nm) as the potential is changed.

-

Visualized Mechanisms and Workflows

The following diagrams illustrate the core processes involved in the electrochromism of this compound.

Caption: Redox states of ethyl viologen and their associated colors.

Caption: Workflow for a typical spectroelectrochemistry experiment.

Caption: Logical flow of the electrochromic switching cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 36305-51-8 | Benchchem [benchchem.com]

- 5. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 6. arxiv.org [arxiv.org]

- 7. Development of Electrochromic Devices, Based on Polymeric Gel, for Energy Saving Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BASi® | Electrochemistry Application Guide- Spectro-electrochemistry [basinc.com]

- 9. researchgate.net [researchgate.net]

- 10. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Solubility of Ethyl Viologen Diperchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl viologen diperchlorate (EV(ClO₄)₂), a compound of significant interest in electrochromics, energy storage, and materials science. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates qualitative solubility information, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, with the chemical name 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a viologen salt known for its pronounced electrochromic properties.[1] It consists of a central 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) and two perchlorate (B79767) (ClO₄⁻) anions.[1] The compound's ability to undergo reversible redox transformations, accompanied by a distinct color change from colorless (dication) to a vibrant blue/violet (radical cation), is a key attribute driving its application in various technologies.[1] Its stability and solubility in various solvents are critical for its use in laboratory research and industrial processes.[2]

Solubility Profile

The solubility of this compound is influenced by the nature of the solvent and the counter-ion. The perchlorate anion is specifically chosen in many applications to enhance solubility in certain solvents and improve electrochemical stability compared to other viologens with different counter-ions like halides.[1]

Aqueous Solubility

The solubility of this compound in water is approximately 2.5%.

Organic Solvent Solubility

General Observations:

-

Polar Aprotic Solvents: this compound is generally soluble in polar aprotic solvents. This class of solvents is preferred for reactions involving this compound, such as in its synthesis.[1]

-

Enhanced Solubility: The presence of the perchlorate anion is known to enhance the solubility of the viologen in certain organic solvents, which is advantageous for its integration into various devices, including those with gel-based electrolytes.[1]

Specific Organic Solvents:

-

Acetonitrile: This is a standard and effective solvent for the synthesis of the ethyl viologen dication, indicating good solubility.[1] It is also a common solvent for electrochemical studies of viologens.

-

Propylene (B89431) Carbonate: Due to its high polarity, propylene carbonate is frequently used as a component in electrolytes for lithium batteries and other electrochemical applications where viologens are studied, suggesting it is a suitable solvent for this compound.[3]

-

Dimethylformamide (DMF): While DMF can increase reaction rates for viologen synthesis, it may also introduce impurities, implying some degree of solubility.[1]

A summary of the qualitative solubility information is presented in Table 1.

| Solvent | Type | Solubility | Notes |

| Water | Protic | ~2.5% | Baseline for comparison. |

| Acetonitrile | Polar Aprotic | Good | A standard solvent for synthesis and electrochemical studies of this compound.[1] |

| Propylene Carbonate | Polar Aprotic | Good | Commonly used in electrochemical applications involving viologens.[3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used in synthesis, though may lead to impurities.[1] |

| Ethanol | Protic | Limited | Incomplete dissolution of reactants has been noted during synthesis.[1] |

| Hydrocarbons | Nonpolar | Insoluble | As with most viologen salts. |

Table 1: Summary of Qualitative Solubility of this compound

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific organic solvent, several established methods can be employed. The "shake-flask" method is a traditional and reliable approach.

Shake-Flask Method

This method involves adding an excess of the solute (this compound) to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached.

Detailed Methodology:

-

Preparation: Weigh an approximate mass of this compound and add it to a test tube or flask.

-

Solvent Addition: Measure a precise volume of the desired organic solvent using a burette or pipette and add it to the container with the solute.

-

Equilibration: Seal the container and place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., a water bath). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. An excess of undissolved solid should remain.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the solid.

-

Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution). The concentration of the dissolved this compound in the sample can then be determined using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: Measure the absorbance of the solution at the wavelength of maximum absorption for the ethyl viologen dication and determine the concentration using a pre-established calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from the extracted sample and weigh the remaining solid residue.

-

-

Calculation: Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or mol/L).

Visualizations

Logical Relationship of Ethyl Viologen Redox States

The core functionality of this compound is its ability to exist in multiple, reversible redox states. This is fundamental to its application in electrochromic devices.

References

An In-depth Technical Guide to Ethyl Viologen Diperchlorate (CAS 36305-51-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Viologen Diperchlorate, identified by CAS number 36305-51-8, is a well-characterized viologen compound with significant applications in the field of electrochemistry. Its reversible redox properties, leading to distinct color changes, make it a cornerstone material for the development of electrochromic devices such as smart windows and low-power displays. This technical guide provides a comprehensive overview of its chemical information, synthesis, mechanism of action, and key experimental protocols, tailored for researchers and professionals in drug development and materials science. While its primary applications are in electrochromics, this document also touches upon its emerging potential as an antimicrobial agent.

Chemical and Physical Properties

This compound, also known as 1,1'-Diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a salt consisting of a central bipyridinium dication and two perchlorate (B79767) anions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36305-51-8 | [2] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₈ | [3] |

| Molecular Weight | 413.21 g/mol | [3][4][5] |

| Synonyms | 1,1'-Diethyl-4,4'-bipyridinium diperchlorate | [3][5] |

| Appearance | White to light yellow powder or chunks | [3][6] |

| Melting Point | 270 °C (decomposes) | [3][4][5][6][7] |

| Purity | ≥98% | [3][6][8][9] |

| Solubility | Soluble in water (2.5%) | [8][9] |

Synthesis

The synthesis of this compound is a two-step process involving the quaternization of 4,4'-bipyridine (B149096) followed by an anion exchange.[1]

Step 1: Quaternization of 4,4'-Bipyridine

This initial step involves the reaction of 4,4'-bipyridine with an ethylating agent, typically ethyl iodide, to form 1,1'-diethyl-4,4'-bipyridinium diiodide.[1]

Experimental Protocol:

-

Reactants: 4,4'-bipyridine and ethyl iodide. A molar ratio of 1:2.2 (4,4'-bipyridine to ethyl iodide) is often used to ensure complete diethylation.[1]

-

Solvent: A suitable solvent such as acetonitrile (B52724) is used.

-

Reaction Conditions: The mixture is refluxed at the boiling point of the solvent (e.g., 82°C for acetonitrile) for an extended period, typically 48 hours, to drive the reaction to completion.[1]

-

Product: The resulting product is 1,1'-diethyl-4,4'-bipyridinium diiodide.

Step 2: Anion Exchange

The diiodide salt is then converted to the diperchlorate salt through a metathesis reaction.[1]

Experimental Protocol:

-

Reactants: 1,1'-diethyl-4,4'-bipyridinium diiodide and a perchlorate source, such as sodium perchlorate (NaClO₄).[1]

-

Procedure: An excess of the perchlorate salt is added to a solution of the diiodide salt. The mixture is stirred at an elevated temperature, typically around 60°C, for several hours.[1]

-

Precipitation: The less soluble this compound precipitates out of the solution as a white solid.[1]

-

Purification: The precipitate is collected by filtration and can be further purified by recrystallization, for example, from an ethanol/water mixture.[1]

-

Confirmation: The successful anion exchange can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of iodide-specific peaks and the appearance of perchlorate vibrations.[1]

Caption: Synthesis workflow for this compound.

Mechanism of Action: Electrochromism

The primary application of this compound stems from its pronounced electrochromic behavior. This phenomenon is based on the ability of the 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) to undergo reversible redox reactions.[1]

-

Dication (EV²⁺): In its stable, oxidized state, the dication is colorless.[1]

-

Radical Cation (EV⁺•): Upon accepting one electron, it forms a stable, intensely colored (typically blue) radical cation. This radical is stabilized by resonance across the bipyridinium system.[1]

-

Neutral Species (EV⁰): A further one-electron reduction leads to a neutral species.

This reversible transition between a transparent and a colored state under an applied voltage is the fundamental principle behind its use in electrochromic devices.[1]

Caption: Redox states of this compound.

Experimental Protocols for Characterization

Fabrication of an Electrochromic Device

Objective: To construct a simple electrochromic device to observe the color-changing properties of this compound.

Materials:

-

This compound

-

1,1'-diethyl ferrocene (B1249389) (as a redox partner)

-

Propylene (B89431) carbonate (solvent)

-

Bisphenol A glycerolate diacrylate (polymer matrix)

-

2,2-Dimethoxy-2-phenylacetophenone (photo-initiator)

-

Conductive glass slides (e.g., FTO or ITO coated)

-

Spacers (e.g., polymer beads or tape)

-

UV curing lamp

Protocol:

-

Prepare the Electrochromic Solution:

-

Dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate. A typical weight ratio is 1.0:0.6:14 (this compound: 1,1'-diethyl ferrocene: propylene carbonate).[10]

-

-

Prepare the Polymer Gel:

-

Assemble the Device:

-

Place spacers on the conductive side of one of the glass slides to create a small gap.

-

Mix the electrochromic solution with the polymer gel.

-

Apply the mixture into the gap between the two conductive glass slides, ensuring the conductive sides face each other.

-

Seal the edges of the device.

-

-

Cure the Device:

-

Expose the assembled device to a UV lamp to polymerize the gel and solidify the device.

-

Caption: Workflow for fabricating an electrochromic device.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the electrochemical reversibility of this compound.

Experimental Setup:

-

Potentiostat: An instrument for controlling the voltage and measuring the current.

-

Electrochemical Cell: A three-electrode setup is typically used:

-

Working Electrode: Where the reaction of interest occurs (e.g., a glassy carbon or platinum electrode).

-

Reference Electrode: Provides a stable potential for reference (e.g., Ag/AgCl).

-

Counter (Auxiliary) Electrode: Completes the electrical circuit (e.g., a platinum wire).

-

-

Electrolyte Solution: A solution of this compound in a suitable solvent (e.g., acetonitrile or propylene carbonate) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

Protocol:

-

Prepare the Electrolyte Solution: Dissolve a known concentration of this compound and the supporting electrolyte in the chosen solvent.

-

Assemble the Electrochemical Cell: Place the three electrodes in the cell containing the electrolyte solution.

-

Deoxygenate the Solution: Bubble an inert gas (e.g., nitrogen or argon) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Set CV Parameters:

-

Potential Range: Set the initial and final potentials to scan over the expected redox events of the viologen. For the first reduction, a range of approximately 0 V to -1.0 V vs. Ag/AgCl is common.

-

Scan Rate: The speed at which the potential is swept (e.g., 50-100 mV/s).

-

-

Run the Experiment: Initiate the potential scan and record the resulting current. A cyclic voltammogram (a plot of current vs. potential) will be generated, showing peaks corresponding to the reduction and oxidation of the viologen.

UV-Vis-NIR Spectroscopy

Objective: To monitor the changes in the optical properties (absorbance and transmittance) of the electrochromic device as a function of the applied potential.

Experimental Setup:

-

Spectrophotometer: Capable of measuring in the UV, visible, and near-infrared regions.

-

Electrochromic Device Holder: To mount the device in the light path of the spectrophotometer.

-

Potentiostat: To apply a controlled potential to the device during the spectroscopic measurement (spectroelectrochemistry).

Protocol:

-

Mount the Device: Place the fabricated electrochromic device in the spectrophotometer.

-

Record Baseline Spectrum: With no applied voltage (0 V), record the transmittance or absorbance spectrum of the device in its transparent state.

-

Apply Potential and Record Spectra: Apply a specific potential (e.g., -1.5 V) to induce the colored state. Record the spectrum at this potential.

-

Repeat for Different Potentials: Step the applied potential through a range of values and record the corresponding spectra to observe the gradual change in optical properties.

-

Analyze the Data: Plot the change in transmittance or absorbance at specific wavelengths as a function of the applied potential.

Antimicrobial Properties

Recent studies have indicated that bipyridinium compounds, including this compound, possess antimicrobial properties.[1] The proposed mechanism of action involves the disruption of the negatively charged bacterial cell membrane by the cationic viologen molecule, leading to cell death.[1] This makes it a candidate for applications in antimicrobial coatings for medical devices.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method - Generalized)

-

Prepare Bacterial Culture: Grow a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

-

Prepare Agar (B569324) Plates: Pour sterile nutrient agar into petri dishes and allow it to solidify.

-

Inoculate Plates: Spread the bacterial culture evenly over the surface of the agar plates.

-

Create Wells: Use a sterile cork borer to create wells in the agar.

-

Add Test Compound: Add a known concentration of this compound solution to the wells. A solvent control and a positive control (a known antibiotic) should also be included.

-

Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Safety Information

This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid material.[9]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H332: Harmful if inhaled | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound (CAS 36305-51-8) is a versatile compound with well-established applications in electrochromic technology and emerging potential in the field of antimicrobial materials. This guide has provided a detailed overview of its chemical properties, synthesis, and the experimental protocols necessary for its characterization and application. For researchers and professionals, a thorough understanding of these aspects is crucial for advancing the development of novel technologies based on this fascinating molecule.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Electrochromic Devices, Based on Polymeric Gel, for Energy Saving Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [1607.04495] In-situ spectroscopic studies of viologen based electrochromic device [arxiv.org]

- 9. Application note: UV–vis–NIR spectroelectro-chemistry (in situ) - Avantes [avantes.com]

- 10. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antibacterial activity of 4,4'-bipyridinium amphiphiles with conventional, bicephalic and gemini architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Viologen Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viologen compounds, chemically classified as N,N'-disubstituted-4,4'-bipyridinium salts, represent a fascinating class of organic molecules with a rich history intertwined with the development of redox chemistry, herbicides, and materials science. Their unique electrochromic properties, reversible redox behavior, and versatile synthesis have made them a subject of intense scientific scrutiny for over a century. This technical guide provides an in-depth exploration of the discovery and historical development of viologen compounds, detailing key scientific milestones, experimental protocols, and the evolution of their applications. For drug development professionals, a particular focus is placed on the toxicological pathways of paraquat (B189505), the most commercially significant viologen, offering insights into its mechanism of action.

The Genesis of Viologens: From Bipyridine to Redox Indicators

The story of viologens begins with their precursor, 4,4'-bipyridine (B149096). The initial synthesis of this parent compound was achieved in 1868 by the Scottish chemist Thomas Anderson, who heated pyridine (B92270) with sodium metal.[1] However, the correct empirical formula and molecular structure were not established until 1882 by the Austrian chemist Hugo Weidel and his student M. Russo.[1][2] In the same year, Weidel and Russo synthesized the first viologen, N,N'-dimethyl-4,4'-bipyridinium diiodide, by reacting 4,4'-bipyridine with methyl iodide.[2] This compound would later become known as methyl viologen, or more notoriously, the herbicide paraquat.[2]

Despite its synthesis in the late 19th century, the remarkable redox properties of this class of compounds remained largely unexplored until the 1930s. It was the German-American biochemist Leonor Michaelis who, in 1932, first recognized the potential of N,N'-dimethyl-4,4'-bipyridinium salts as redox indicators.[3] He coined the name "viologen" due to the intense violet color produced upon the one-electron reduction of the dicationic species.[3] In a seminal 1933 paper with his colleague Edgar S. Hill, Michaelis detailed the electrochemical properties of several viologen derivatives, establishing their utility as indicators in the negative potential range.[2]

Physicochemical Properties of Viologen Derivatives

The defining characteristic of viologens is their ability to undergo two successive, single-electron reductions. The dication (V²⁺) is typically colorless, the radical cation (V•⁺) is intensely colored (usually blue or violet), and the neutral species (V⁰) is often yellow or red-brown. This reversible redox behavior is the basis for their wide range of applications.

Table 1: Physicochemical Properties of Selected Viologen Derivatives

| Viologen Derivative | Abbreviation | First Reduction Potential (E¹⁰' vs. SHE) [V] | Second Reduction Potential (E²⁰' vs. SHE) [V] | Solubility (M in H₂O) | Viscosity (cP at 25°C) | Permeability (10⁻⁷ cm² s⁻¹) |

| Methyl Viologen | MV | -0.446[2] | -0.85 | >2.0 | ~1.2 | ~2.5 |

| Ethyl Viologen | EV | -0.449[2] | -0.88 | 2.9[4][5] | ~1.5 | ~2.0 |

| Benzyl (B1604629) Viologen | BV | -0.359[2] | -0.75 | ~0.5 | - | - |

| n-Heptyl Viologen | HV | -0.49 | -0.92 | Low | - | - |

| (2-hydroxyethyl) Viologen | EtOH-Vi | - | - | 2.9[4][5] | 1.8[4][5] | 1.5[4][5] |

| (2,3-dihydroxypropyl) Viologen | DiOH-Vi | - | - | 1.9[4][5] | 2.5[4][5] | 1.0[4][5] |

| Dextran-functionalized Viologen | Dex-Vi | - | - | 2.0[4][5] | 4.0[4][5] | 0.5[4][5] |

| Asymmetric Dextran-(2,3-dihydroxypropyl) Viologen | Dex-DiOH-Vi | - | - | 2.7[4][5] | 3.2[4][5] | 0.8[4][5] |

Key Experimental Protocols

The synthesis of viologen compounds is generally achieved through the quaternization of 4,4'-bipyridine with alkyl or aryl halides. The following protocols are representative of the synthesis of common viologen derivatives.

Synthesis of Methyl Viologen Dichloride (Paraquat)

Materials:

-

4,4'-Bipyridine

-

Chloromethane

-

Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

Procedure:

-

Dissolve 4,4'-bipyridine in the anhydrous solvent in a pressure-resistant reaction vessel.

-

Cool the solution and introduce a stoichiometric excess of condensed chloromethane.

-

Seal the vessel and heat the reaction mixture at a temperature between 100-150°C for several hours.

-

After cooling, the precipitated product, methyl viologen dichloride, is collected by filtration.

-

The product is washed with the solvent and dried under vacuum.

Hydrothermal Synthesis of Symmetric Viologen Chlorides

This method provides a high-yield, single-step route to various viologen derivatives.

Materials:

-

4,4'-Bipyridine

-

Alkyl chloride (e.g., 1-chloro-2-hydroxyethane for EtOH-Vi)

-

Deionized water

Procedure:

-

Combine 4,4'-bipyridine and a molar excess of the desired alkyl chloride in deionized water in a sealed reaction vessel.

-

Heat the mixture to 120-160°C for 12-24 hours.

-

After cooling, the product can be isolated by evaporation of the water or by precipitation upon addition of a suitable anti-solvent.

-

The crude product is then purified by recrystallization.

Synthesis of Asymmetric Viologens (e.g., 1-benzyl-1'-heptyl-4,4'-bipyridinium dibromide)

Materials:

-

4,4'-Bipyridine

-

Benzyl bromide

-

Anhydrous acetonitrile

Procedure:

-

Monosubstitution: React 4,4'-bipyridine with one equivalent of 1-bromoheptane in refluxing acetonitrile to yield 1-heptyl-4-(4'-pyridyl)pyridinium bromide. The product is isolated by filtration upon cooling.

-

Disubstitution: The monosubstituted product is then reacted with an excess of benzyl bromide in refluxing acetonitrile.

-

The resulting asymmetric viologen, 1-benzyl-1'-heptyl-4,4'-bipyridinium dibromide, precipitates from the solution upon cooling and is collected by filtration, washed, and dried.

Paraquat Toxicity: A Signaling Pathway Perspective

The widespread use of methyl viologen as the herbicide paraquat has led to extensive research into its mechanism of toxicity, which is of significant interest to drug development professionals studying cellular toxicology and oxidative stress. The primary mechanism of paraquat toxicity is the generation of reactive oxygen species (ROS) through a continuous redox cycling process within cells.

Caption: Paraquat's redox cycling and subsequent ROS-induced cellular damage pathways.

Paraquat is actively transported into cells where it is reduced by enzymes such as NADPH-cytochrome P450 reductase to its radical cation.[6][7] This radical then rapidly reacts with molecular oxygen to regenerate the paraquat dication and produce a superoxide anion.[6][7] This futile cycle depletes cellular NADPH and generates a continuous flux of superoxide, which is then converted to other more damaging ROS like hydrogen peroxide and the hydroxyl radical.[6][7] These ROS indiscriminately attack cellular components, leading to lipid peroxidation, mitochondrial damage, and DNA strand breaks, ultimately culminating in apoptosis and inflammation through the activation of signaling pathways such as NF-κB and MAPKs.[6]

Historical Timeline of Key Discoveries

Caption: A timeline of major milestones in the history of viologen compounds.

Conclusion

From their serendipitous synthesis in the 19th century to their elucidation as redox indicators and subsequent development into herbicides and advanced materials, viologen compounds have had a profound impact on both fundamental and applied chemistry. Their rich history, underpinned by the pioneering work of scientists like Anderson, Weidel, Russo, and Michaelis, continues to inspire new research directions. For researchers, scientists, and drug development professionals, understanding the historical context, synthetic methodologies, and biological activities of viologens is crucial for harnessing their unique properties in the development of novel technologies and for mitigating their potential toxicological effects. The ongoing exploration of viologen chemistry promises to unveil even more exciting applications in the years to come.

References

- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 2. Paraquat - Wikipedia [en.wikipedia.org]

- 3. Chapter 21 Paraquat-induced production of reactive oxygen species in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide to Ethyl Viologen Diperchlorate Powder: Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl viologen diperchlorate, with a focus on its appearance, stability, and synthesis. The information is intended for professionals in research and development who utilize this compound in areas such as electrochromic devices, sensors, and energy storage.

Physical and Chemical Properties

This compound, systematically named 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a well-studied viologen compound known for its distinct electrochromic properties.[1] In its most stable, oxidized dication state (EV²⁺), the compound is typically colorless.[1] As a powder, it is described as a white, off-white, or light yellow crystalline solid or in chunk form.[2][3][4]

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1,1'-Diethyl-4,4'-bipyridinium diperchlorate | [1][2] |

| CAS Number | 36305-51-8 | [2][5][6] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₈ | [2][5][6] |

| Molecular Weight | 413.21 g/mol | [2][3][6] |

| Appearance | White, off-white, or light yellow powder/chunks | [2][3] |

| Physical Form | Solid | [6] |

| Melting Point | 270 °C (decomposes) | [2][3][6][7] |

| Solubility in Water | 2.5% | [6] |

| Purity | ≥ 98% (TLC) | [2][3] |

Stability and Handling

The stability of this compound is a critical factor for its application and storage. The dicationic (EV²⁺) form is its most stable redox state.[1] The compound should be stored at room temperature.[2][3][6] It is classified as a combustible solid.[6]

While comprehensive toxicity data is limited, the compound is known to be harmful if swallowed, inhaled, or in contact with skin.[5][8] Like many viologen derivatives, it can be sensitive to light and may undergo degradation under certain conditions.[4] Therefore, proper personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the powder.[6]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process involving quaternization followed by an anion exchange reaction.[1]

3.1 Step 1: Quaternization of 4,4'-Bipyridine (B149096)

This initial step creates the 1,1'-diethyl-4,4'-bipyridinium dication with iodide as the counter-ion.[1]

-

Reactants : 4,4'-Bipyridine and an alkylating agent, typically ethyl iodide.

-

Molar Ratio : A recommended molar ratio is 1 part 4,4'-bipyridine to 2.2 parts ethyl iodide. The slight excess of ethyl iodide helps to drive the reaction to completion, ensuring both nitrogen atoms are quaternized.[1]

-

Solvent : The choice of solvent is a critical parameter that must be optimized to ensure high yield and purity.

-

Procedure : The reactants are combined in the chosen solvent and heated under reflux for a specified period to yield 1,1'-diethyl-4,4'-bipyridinium diiodide.

3.2 Step 2: Metathesis Reaction (Anion Exchange)

The second stage involves replacing the iodide anions with perchlorate (B79767) anions.[1]

-

Reactants : The 1,1'-diethyl-4,4'-bipyridinium diiodide product from Step 1 and a perchlorate source, such as sodium perchlorate.

-

Procedure : The diiodide salt is dissolved in a suitable solvent (e.g., water), and an aqueous solution of the perchlorate salt is added. The lower solubility of this compound causes it to precipitate out of the solution. The resulting solid is then collected by filtration, washed, and dried.

Visualized Experimental Workflow

The following diagram illustrates the synthesis pathway for this compound.

Redox Behavior and Electrochromism

This compound is renowned for its reversible redox reactions, which are accompanied by distinct color changes. This property, known as electrochromism, is central to its applications.[1] The stable dication state (EV²⁺) is colorless.[1] Upon applying an electrical potential, it undergoes a one-electron reduction to form the radical cation (EV⁺•), which results in a vibrant blue or violet color.[1][9] This reversible transformation between a transparent and a colored state is the foundation for its use in smart windows, low-power displays, and sensors.[1]

References

- 1. This compound | 36305-51-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 36305-51-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C14H18Cl2N2O8 | CID 16212420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 36305-51-8 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Buy this compound | 36305-51-8 [smolecule.com]

- 9. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols for Cyclic Voltammetry of Ethyl Viologen Diperchlorate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing cyclic voltammetry (CV) on ethyl viologen diperchlorate. This compound is a well-studied electrochromic compound known for its reversible redox behavior, making it a valuable molecule in the development of electrochromic devices, sensors, and energy storage systems.[1][2] Understanding its electrochemical properties through techniques like cyclic voltammetry is crucial for these applications.

Introduction to this compound Electrochemistry

This compound (1,1'-diethyl-4,4'-bipyridinium diperchlorate) is a salt consisting of the ethyl viologen dication (EV²⁺) and two perchlorate (B79767) anions (ClO₄⁻).[1] Its electrochemical activity centers on the ethyl viologen dication, which can undergo two successive one-electron reduction steps. These reversible reductions are accompanied by distinct color changes, a phenomenon known as electrochromism.[1]

The redox reactions can be summarized as follows:

-

EV²⁺ (colorless) + e⁻ ⇌ EV⁺• (blue/violet) [1]

-

EV⁺• (blue/violet) + e⁻ ⇌ EV⁰ (less intensely colored) [3]

The first reduction to the stable radical cation (EV⁺•) results in a vibrant blue or violet color.[1][3] The second reduction to the neutral species (EV⁰) is also possible.[1] Cyclic voltammetry is an ideal technique to probe these redox transitions, providing information on the reduction and oxidation potentials, the stability of the redox species, and the kinetics of the electron transfer processes.

Experimental Protocol for Cyclic Voltammetry

This protocol outlines the necessary steps for performing cyclic voltammetry on this compound in a non-aqueous electrolyte.

2.1. Materials and Reagents

-

Anhydrous acetonitrile (B52724) (ACN) or propylene (B89431) carbonate (PC) (≥99.8%)[5][6]

-

Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (electrochemical grade)

-

Working Electrode: Glassy carbon electrode[7]

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Silver/silver ion (Ag/Ag⁺)[7]

-

Counter Electrode: Platinum wire or mesh[7]

-

Voltammetric cell

-

Potentiostat

-

Inert gas (Argon or Nitrogen) for deoxygenation[8]

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurries of different particle sizes)[7]

2.2. Solution Preparation

-

Electrolyte Solution (e.g., 0.1 M TBAP in ACN): Accurately weigh the required amount of TBAP and dissolve it in the desired volume of anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M.

-

Analyte Solution (e.g., 1 mM this compound): Prepare a stock solution of this compound in the electrolyte solution. For a 1 mM solution, dissolve the appropriate amount of this compound in the 0.1 M TBAP/ACN electrolyte solution.

2.3. Electrochemical Cell Setup

-

Electrode Polishing: Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.[7] Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment (e.g., acetonitrile). Allow the electrode to dry completely.

-

Cell Assembly: Assemble the three electrodes (working, reference, and counter) in the voltammetric cell. Ensure the electrodes are positioned correctly, with the reference electrode tip close to the working electrode surface.

-

Deoxygenation: Add the analyte solution to the cell. Bubble inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the voltammetric measurements.[8] Maintain an inert atmosphere over the solution during the experiment.

2.4. Cyclic Voltammetry Measurement

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the initial potential to a value where no faradaic reaction occurs (e.g., 0.0 V).

-

Parameter Selection:

-

Potential Window: Set the potential window to scan from an initial potential (e.g., 0.0 V) to a negative potential sufficient to observe both reduction peaks (e.g., -1.2 V vs. Ag/AgCl) and then back to the initial potential. A typical scan might be from 0.0 V to -1.2 V and back to 0.0 V.

-

Scan Rate: Start with a moderate scan rate, for example, 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) can be used to investigate the nature of the redox processes.[8][9]

-

-

Data Acquisition: Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

Data Presentation

The following table summarizes typical electrochemical data for this compound obtained from cyclic voltammetry. Note that the exact values can vary depending on the solvent, supporting electrolyte, and reference electrode used.

| Parameter | Value | Solvent/Electrolyte | Reference Electrode |

| First Reduction Potential (Epc1) | ~ -0.45 V to -0.48 V | Acetonitrile or DMF with a supporting electrolyte | Ag/AgCl |

| First Oxidation Potential (Epa1) | ~ -0.36 V | DMF with an ionic liquid | Ag/AgCl |

| Second Reduction Potential (Epc2) | ~ -0.90 V | Acetonitrile with a supporting electrolyte | Ag/AgCl |

| Normal Potential (E°) | -0.449 V | Aqueous solution | Normal Hydrogen Electrode |

Visualizations

Experimental Workflow

Caption: Workflow for performing cyclic voltammetry on this compound.

Redox Signaling Pathway

Caption: Reversible redox states of ethyl viologen.

References

- 1. This compound | 36305-51-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98 36305-51-8 [sigmaaldrich.com]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. csun.edu [csun.edu]

- 9. researchgate.net [researchgate.net]